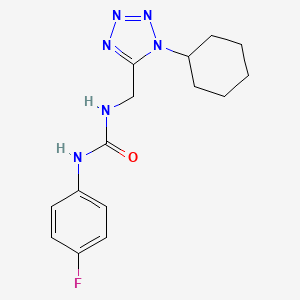

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea

Descripción

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea is a urea derivative featuring a tetrazole core substituted with a cyclohexyl group and a 4-fluorophenyl urea moiety. The compound’s molecular formula is C₁₅H₁₈FN₅O, with a molecular weight of 303.34 g/mol.

Propiedades

IUPAC Name |

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN6O/c16-11-6-8-12(9-7-11)18-15(23)17-10-14-19-20-21-22(14)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCXSXHNSLKSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting cyclohexylamine with sodium azide and triethyl orthoformate under reflux conditions.

Attachment of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound reacts with an appropriate nucleophile.

Urea Formation: The final step involves the formation of the urea linkage. This can be achieved by reacting the intermediate compound with an isocyanate or by using phosgene as a reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the urea group to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents or nitrating agents under controlled temperature conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro compound, while reduction could produce an amine derivative.

Aplicaciones Científicas De Investigación

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.

Materials Science: The compound’s stability and functional groups make it suitable for use in the development of new materials, such as polymers or coatings.

Biological Studies: It can be used in studies to understand its interaction with enzymes or receptors, providing insights into its mechanism of action.

Mecanismo De Acción

The mechanism of action of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The tetrazole ring and fluorophenyl group can bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrazole-Based Analogs

- 1-(3-(Cyanomethyl)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)urea (Compound 23) Core: Pyrazole (pKa ~2.5) instead of tetrazole. Substituents: Methyl and cyanomethyl groups at positions 1 and 3. Key Differences: The pyrazole’s lower acidity may reduce hydrogen-bonding capacity compared to tetrazole.

Thiazole- and Piperazinyl-Modified Ureas

- Compounds 11a–11o Core: Thiazole linked to a piperazinyl-hydrazinyl moiety. Substituents: Diverse aryl groups (e.g., 3-fluorophenyl, 3,5-dichlorophenyl, trifluoromethylphenyl). Key Differences: The thiazole-piperazinyl scaffold introduces conformational flexibility and additional hydrogen-bonding sites. Yields (83–88%) suggest robust synthetic routes, though pharmacokinetic properties (e.g., bioavailability) may vary due to increased size .

Substituent Modifications

Fluorophenyl Positioning

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

- Substituents : Multiple 4-fluorophenyl groups and a triazole ring.

- Structural Insight : Crystallography reveals near-planar geometry with one fluorophenyl group perpendicular to the plane, influencing crystal packing and solubility. This contrasts with the tetrazole-based target compound, which may adopt different solid-state conformations .

Cyclohexyl vs. Piperidinyl Groups

- 1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea Substituents: Piperidinylmethyl and 4-fluorophenylpropyl chains.

Physicochemical and Pharmacokinetic Profiles

Structure-Activity Relationship (SAR) Insights

- Tetrazole vs. Pyrazole : Tetrazole’s higher acidity may enhance binding to basic residues in biological targets (e.g., enzymes or receptors) compared to pyrazole.

- Fluorophenyl Positioning : 4-Fluorophenyl is a common pharmacophore; substituents at meta or ortho positions (e.g., 3-chloro-4-fluorophenyl in Compound 11c) may alter binding affinity .

Actividad Biológica

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C15H19N5O

- Molecular Weight : 285.35 g/mol

The structure features a tetrazole ring, which is known for its pharmacological significance, and a fluorophenyl group that may enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may also exhibit anti-inflammatory properties.

- Modulation of Receptor Activity : The presence of the tetrazole moiety may interact with various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Amino-Pyrazoles | Induced apoptosis in cancer cell lines |

| Anti-inflammatory | Pyrazole derivatives | Reduced cytokine production |

| Antimicrobial | Tetrazole-containing compounds | Inhibition of bacterial growth |

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of similar tetrazole derivatives on various cancer cell lines. One derivative exhibited an IC50 value of 4.22 μM against A549 lung cancer cells, indicating potent cytotoxicity. The mechanism was linked to cell cycle arrest at the G2/M phase and modulation of apoptotic markers such as Bcl-2 and Bax .

Case Study 2: Anti-inflammatory Effects

Another research effort explored the anti-inflammatory properties of tetrazole-based compounds. The results demonstrated that these compounds could significantly reduce TNF-alpha levels in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea, and how can purity be optimized?

- Methodological Answer :

- Stepwise Synthesis : Begin with cyclohexylamine and sodium azide to form the tetrazole core via [1+3] cycloaddition. Methylation at the tetrazole N1 position can be achieved using iodomethane under basic conditions. Subsequent coupling with 4-fluorophenyl isocyanate yields the urea moiety.

- Purity Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via -NMR (e.g., δ 7.4–7.6 ppm for aromatic protons) .

- Yield Challenges : Low yields (<40%) in tetrazole formation may arise from competing azide side reactions. Optimize reaction time (12–24 hrs) and temperature (80–100°C) to favor cyclization .

Q. How can the physicochemical properties (e.g., solubility, logP) of this compound be experimentally determined?

- Methodological Answer :

- LogP Measurement : Use shake-flask method with octanol/water partitioning. Quantify via UV-Vis spectroscopy at λmax ~260 nm (fluorophenyl absorption band) .

- Aqueous Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) at 25°C. Centrifuge suspensions and analyze supernatant via LC-MS .

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds (expected >200°C for urea derivatives) .

Advanced Research Questions

Q. What experimental designs are suitable for elucidating the biological targets of this compound in kinase inhibition studies?

- Methodological Answer :

- Kinase Profiling : Use a panel of 50+ recombinant kinases (e.g., EGFR, VEGFR2) in ATP-competitive assays. Measure IC50 via fluorescence polarization (FP) or time-resolved FRET .

- Structural Insights : Co-crystallize the compound with a target kinase (e.g., PDB deposition). Resolve crystal structures to identify hydrogen bonding between the urea group and kinase backbone (e.g., NH–O=C interactions) .

- Data Interpretation : Cross-validate activity with molecular docking (AutoDock Vina) using the tetrazole as a carboxylate bioisostere. Correlate binding scores (ΔG) with experimental IC50 values .

Q. How can researchers address contradictions in reported cytotoxicity data across different cell lines?

- Methodological Answer :

- Experimental Replication : Standardize cell culture conditions (e.g., passage number, serum concentration) and use multiple viability assays (MTT, resazurin, ATP-lite) .

- Mechanistic Studies : Perform RNA-seq to identify differential gene expression in sensitive vs. resistant lines (e.g., upregulation of efflux transporters like ABCB1). Validate via siRNA knockdown .

- Metabolic Stability : Assess hepatic microsomal stability (human/rat) to rule out species-specific metabolism discrepancies .

Q. What methodologies are recommended for studying the environmental fate of this compound in ecotoxicological models?

- Methodological Answer :

- Degradation Studies : Expose to simulated sunlight (UV-B/C) and analyze photoproducts via HRMS. Identify persistent intermediates (e.g., fluorophenyl fragments) .

- Aquatic Toxicity : Use Daphnia magna acute toxicity tests (48-hr LC50) and algal growth inhibition assays (72-hr EC50). Compare to OECD guidelines .

- Bioaccumulation : Measure bioconcentration factors (BCF) in zebrafish embryos using LC-MS/MS. Correlate with logP values .

Key Research Challenges

- Synthetic Scalability : Multi-step synthesis requires optimization for gram-scale production (e.g., telescoping steps to avoid intermediates) .

- Off-Target Effects : Urea derivatives may inhibit carbonic anhydrases; validate selectivity via thermal shift assays .

- Environmental Persistence : Fluorophenyl groups resist microbial degradation; explore biodegradation pathways using soil microcosms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.